molecular formula C19H16FNO4 B7879613 methyl 1-(4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate

methyl 1-(4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate

Cat. No.: B7879613
M. Wt: 341.3 g/mol
InChI Key: CNTFMOCSAXVOEV-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the indole reacts with a formylating agent like DMF and POCl3.

    Methoxylation: The methoxy group can be introduced through methylation using reagents like dimethyl sulfate or methyl iodide.

    Fluorobenzylation: The fluorobenzyl group can be attached via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Methyl 1-(4-fluorobenzyl)-3-carboxy-6-methoxy-1H-indole-2-carboxylate.

    Reduction: Methyl 1-(4-fluorobenzyl)-3-hydroxymethyl-6-methoxy-1H-indole-2-carboxylate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which can influence neurotransmission and have potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate: Lacks the methoxy group, which may affect its biological activity.

    Methyl 1-(4-chlorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate: Contains a chlorine atom instead of fluorine, which can influence its reactivity and interactions.

    Methyl 1-(4-fluorobenzyl)-3-formyl-6-hydroxy-1H-indole-2-carboxylate: Has a hydroxyl group instead of a methoxy group, potentially altering its chemical properties.

Uniqueness

Methyl 1-(4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the fluorobenzyl group can enhance its lipophilicity and membrane permeability, while the methoxy group can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

methyl 1-[(4-fluorophenyl)methyl]-3-formyl-6-methoxyindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4/c1-24-14-7-8-15-16(11-22)18(19(23)25-2)21(17(15)9-14)10-12-3-5-13(20)6-4-12/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTFMOCSAXVOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)F)C(=O)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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